molecular formula C25H25N7O2 B6247040 [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate CAS No. 2416236-24-1

[3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate

Cat. No.: B6247040
CAS No.: 2416236-24-1
M. Wt: 455.5
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Description

[3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is a complex organic compound that combines the structural features of acridine and azide groups Acridine derivatives are known for their diverse applications in medicinal chemistry, photochemistry, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate typically involves multiple steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a condensation reaction between a suitable aromatic amine and a carbonyl compound under acidic conditions.

    Introduction of Dimethylamino Groups: The dimethylamino groups are introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Attachment of the Azidophenyl Acetate: The final step involves the reaction of the acridine derivative with 4-azidophenyl acetate under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the azide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of the azide group to an amine.

    Substitution: Formation of various substituted acridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s ability to intercalate with DNA makes it useful in studying DNA-protein interactions and as a potential therapeutic agent in cancer treatment.

Medicine

The compound’s unique structure allows it to be explored as a drug candidate for various diseases, including cancer and infectious diseases. Its ability to interact with biological macromolecules is a key feature in its medicinal applications.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and photochemical sensors.

Mechanism of Action

The mechanism of action of [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate involves its interaction with DNA through intercalation. This interaction can disrupt DNA replication and transcription processes, leading to cell death in cancer cells. The azide group can also participate in click chemistry reactions, making the compound useful in bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Proflavine: Another acridine derivative with antibacterial properties.

    9-Aminoacridine: Used as an antiseptic and in the treatment of protozoal infections.

Uniqueness

[3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate stands out due to the presence of both dimethylamino and azide groups, which confer unique reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential use in various scientific fields make it a versatile compound.

Properties

CAS No.

2416236-24-1

Molecular Formula

C25H25N7O2

Molecular Weight

455.5

Purity

95

Origin of Product

United States

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